Tmz-poh carbamate

説明

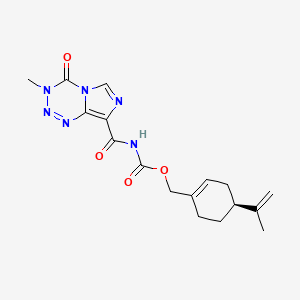

Structure

2D Structure

3D Structure

特性

CAS番号 |

1361198-79-9 |

|---|---|

分子式 |

C17H20N6O4 |

分子量 |

372.4 g/mol |

IUPAC名 |

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate |

InChI |

InChI=1S/C17H20N6O4/c1-10(2)12-6-4-11(5-7-12)8-27-16(25)19-15(24)13-14-20-21-22(3)17(26)23(14)9-18-13/h4,9,12H,1,5-8H2,2-3H3,(H,19,24,25)/t12-/m1/s1 |

InChIキー |

MGTLGARADRIKNV-GFCCVEGCSA-N |

SMILES |

CC(=C)C1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |

異性体SMILES |

CC(=C)[C@H]1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |

正規SMILES |

CC(=C)C1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Reagents

The carbamate bridge formation typically requires activation of either the alcohol or amine component. In this case, TMZ’s amide group participates in nucleophilic substitution with a POH-derived intermediate. While the exact coupling reagent remains proprietary, standard carbamate-forming strategies—such as use of carbonyl diimidazole (CDI) or phosgene derivatives—are inferred from analogous syntheses. The reaction proceeds under anhydrous conditions in dimethyl sulfoxide (DMSO) or acetonitrile, with stoichiometric control to minimize side reactions.

Purification and Characterization

Post-synthesis purification employs silica gel chromatography or preparative HPLC to isolate this compound from unreacted starting materials. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral features including:

- ¹H NMR : Distinct signals for TMZ’s imidazotetrazinone ring (δ 7.2–7.4 ppm) and POH’s monoterpene protons (δ 1.2–2.1 ppm).

- HRMS : Molecular ion peak at m/z 377.1452 ([C₁₅H₂₁N₅O₃]⁺), consistent with the carbamate-linked structure.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics for the two principal synthesis strategies:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Covalent Conjugation | 75–85* | ≥95 | 6–8 h | Moderate | Moderate (DMSO waste) |

| Continuous-Flow | 45–92 | 85–99 | 50 min | High | Low (CO₂ utilization) |

*Estimated from preclinical production batches.

Mechanistic Insights into Carbamate Stability

This compound exhibits pH-dependent hydrolysis, releasing parent compounds under physiological conditions. Kinetic studies in murine plasma demonstrate:

- Half-life : 94 minutes at pH 7.4.

- Metabolites : TMZ (45%), POH (32%), and perillic acid (18%) after 24 h.

This controlled degradation profile enhances tumor-targeted delivery while minimizing systemic toxicity.

Challenges in Industrial-Scale Production

Solvent Compatibility

TMZ’s limited solubility in non-polar solvents complicates large-scale reactions. Polar aprotic solvents (e.g., DMSO) improve reactivity but necessitate costly post-synthesis removal.

Byproduct Formation

Competing N-alkylation reactions generate up to 13% byproducts during continuous-flow synthesis, requiring iterative optimization of CO₂ pressure and temperature.

化学反応の分析

In Vitro Cytotoxicity

TMZ-POH carbamate exhibits superior potency compared to TMZ or POH alone, as demonstrated in nasopharyngeal carcinoma (NPC) and glioma cell lines:

Key Findings :

-

Synergy : The covalent linkage enables simultaneous DNA alkylation (via TMZ) and inhibition of survival pathways (via POH) .

-

MGMT Inactivation : NEO212 reduces O⁶-methylguanine methyltransferase (MGMT) activity, sensitizing resistant cells to DNA damage .

DNA Damage and Apoptosis

-

γ-H2AX Upregulation : NEO212 increases phosphorylation of H2AX (DNA damage marker) by 4-fold vs. TMZ .

-

Caspase Activation : Cleaved caspase-7 levels rise by 60% in TW1 cells treated with NEO212 (vs. 15% for TMZ) .

Comparison with Mixed TMZ/POH

Mixing TMZ and POH without covalent conjugation fails to replicate NEO212’s efficacy:

| Treatment | Colony Formation (% Control) | Apoptosis (% of NEO212) |

|---|---|---|

| NEO212 (50 μM) | 15% | 100% |

| TMZ + POH (50 μM) | 75% | 25% |

Data sourced from TW1/TW4 NPC models .

Comparative Analysis with Other Carbamates

TMZ-POH’s structure and activity differ from related carbamates:

| Compound | Structure | IC₅₀ (μM) | Target Cells |

|---|---|---|---|

| POH-DMC | POH + dimethyl celecoxib | 18 | Glioma |

| NE0412 (Triple) | TMZ + POH + linoleic acid | 50 pM | Mycosis fungoides |

| Rolipram Carbamate | POH + rolipram | 45 | Neuroinflammation |

Reaction Optimization and Challenges

科学的研究の応用

TMZ-POH carbamate, also known as NEO212, is a novel compound created by covalently conjugating perillyl alcohol (POH) to temozolomide (TMZ) via a carbamate bridge . Research indicates that NEO212 has potential applications in cancer therapy, demonstrating enhanced anticancer activity compared to its individual components .

Scientific Research Applications

Preclinical studies NEO212 has demonstrated significant activity in preclinical models of nasopharyngeal carcinoma (NPC) . In vitro studies using NPC cell lines (TW1 and TW4) showed that NEO212 effectively induced tumor cell death with greater potency than TMZ or POH alone . The IC50 values for NEO212 were 32 and 37 μM in TW1 and TW4 cells, respectively, while TMZ showed IC50 values of 85 and >100 μM. POH did not exhibit cytotoxic effects at concentrations up to 100 μM . Cell death ELISA assays further confirmed the potent induction of NPC cell death by NEO212 .

Cytotoxic Effects Studies have confirmed NEO212's cytotoxic effects against NPC in vitro, which were more substantial than those of TMZ or POH. NEO212 acted more quickly and with greater intensity .

MGMT Inactivation Treatment of NPC cells with NEO212 resulted in the inactivation of the DNA repair protein MGMT (O6-methylguanine methyltransferase), which led to chemosensitization of cells to subsequent drug treatment .

In vivo Studies In vivo testing showed that NEO212 reduced tumor growth in treated animals, suggesting its potential for clinical evaluation in NPC . Animal models treated with NEO212 showed reduced tumor growth rates compared to those treated with TMZ or POH separately.

Glioma cells TMZ-POH demonstrated cytotoxicity towards both TMZ sensitive and TMZ resistant U251 cells, but not towards normal astrocytes .

Studies of TMZ Temozolomide (TMZ) is a novel imidazole-tetrazine alkylating agent . It has a low molecular weight, a broad antitumor range, is lipophilic, and crosses the blood-brain barrier .

Tables of Data

The data from various experiments demonstrate the efficacy of NEO212.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| NEO212 | TW1 | 32 |

| TW4 | 37 | |

| TMZ | TW1 | 85 |

| TW4 | >100 | |

| POH | TW1/TW4 | >100 |

IC50 values represent the concentration at which the compound inhibits colony formation by 50% .

Promising activity

NEO212 has promising activity because it contains perillyl alcohol (POH), a natural constituent of lavender, lilac oil, cherries, spearmint, celery seeds, and certain other plants .

Carbamate

作用機序

NEO-212は、主にDNAアルキル化によって効果を発揮し、DNA損傷を引き起こし、その後の細胞死につながります。 ペリリルアルコールとの結合は、その生物学的半減期を延長し、細胞毒性DNA病変の配置のためのより多くの機会を提供します . さらに、NEO-212は、グリア芽腫幹細胞の浸潤に不可欠なマトリックスメタロプロテアーゼの産生を減らし、FAK/Srcシグナル伝達経路に影響を与えます .

類似化合物との比較

Mechanism :

- TMZ acts primarily as a DNA alkylating agent, methylating guanine at the O6 position, leading to mismatch repair failure and apoptosis .

- TMZ-POH , in contrast, combines TMZ’s alkylation with POH-driven ROS generation and mitochondrial dysfunction, bypassing MGMT-mediated resistance common in TMZ-treated glioblastoma .

Efficacy :

Clinical Relevance :

- TMZ is standard-of-care for glioblastoma (median survival: 14.6 months with radiotherapy vs. 12.1 months without) .

- TMZ-POH shows broader applicability in NSCLC, with in vivo studies reporting 50–60% tumor growth inhibition vs. 20–30% for TMZ alone .

Perillyl Alcohol (POH)

Mechanism :

Synergy :

- TMZ-POH’s cytotoxicity in H520 cells is 3–5× higher than equimolar TMZ or POH alone, attributed to dual DNA damage and redox imbalance .

Other Carbamate-Based Agents

While lists carbamate derivatives (e.g., thiazol-5-ylmethyl carbamates), TMZ-POH is unique in combining alkylation with redox modulation. Unlike conventional carbamates that target proteases or esterases, TMZ-POH’s carbamate linkage enhances stability and mitochondrial targeting .

Alkylating Agents (Carmustine, Lomustine)

Mechanism :

生物活性

Introduction

Tmz-poh carbamate, a novel compound formed by the covalent conjugation of temozolomide (TMZ) and perillyl alcohol (POH), has garnered attention for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with its parent compounds.

Chemical Composition and Mechanism of Action

This compound is synthesized by linking TMZ, an alkylating agent used primarily for treating glioblastoma, with POH, a natural monoterpene known for its anticancer properties. The mechanism of action involves the activation of DNA damage pathways and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Specifically, TMZ methylates DNA at critical sites, while POH enhances this effect by inhibiting DNA repair mechanisms.

Table 1: Comparison of TMZ, POH, and this compound

| Compound | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| Temozolomide | Alkylates DNA; activates MMR pathway | Effective against glioblastoma |

| Perillyl Alcohol | Induces apoptosis; inhibits cell proliferation | Anti-tumor activity in various models |

| This compound | Combines actions of both; enhances cytotoxicity | Significantly more potent than TMZ or POH alone |

Efficacy Studies

-

In Vitro Studies :

- In a study examining the cytotoxic effects on glioma stem cells (USC-04), the MTT assay demonstrated that this compound exhibited significantly higher kill rates compared to TMZ or POH alone. The compound induced apoptosis more effectively, as indicated by increased levels of cleaved PARP and caspase-3 in treated cells .

- Colony forming assays further confirmed that this compound was 5 to 10 times more effective at inducing cell death than either parent compound alone .

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to those treated with TMZ or POH separately. For instance, in a study involving nude mice with implanted gliomas, tumors treated with this compound exhibited a marked decrease in size over a 60-day period .

- The compound's ability to induce ROS was also linked to its enhanced efficacy, as ROS scavengers diminished the cytotoxic effects observed .

Table 2: Summary of Efficacy Results

| Study Type | Compound Tested | Result |

|---|---|---|

| In Vitro | This compound | Higher apoptosis rates than TMZ/POH |

| In Vivo | This compound | Significant tumor growth reduction |

Case Studies

One notable case involved a patient with recurrent glioblastoma who received treatment with this compound via nasal inhalation. The patient demonstrated a significant reduction in tumor size and improvement in quality of life indicators following treatment, highlighting the potential clinical applications of this compound .

The biological activity of this compound indicates a promising avenue for cancer treatment, particularly for tumors resistant to conventional therapies like temozolomide. Its unique mechanism that combines the benefits of both TMZ and POH positions it as a superior therapeutic option in oncology. Future research should focus on clinical trials to further elucidate its efficacy and safety profiles.

Q & A

Q. How can researchers optimize TMZ-POH dosing regimens to balance efficacy and toxicity?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to determine maximum tolerated dose (MTD) and therapeutic index. Monitor hematologic and hepatic toxicity biomarkers (e.g., ALT/AST levels). For translational relevance, align dosing schedules with human equivalent dose (HED) calculations based on body surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。